REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)[CH:6]=[N:7][CH:8]=1.[ClH:19]>C(O)(C)C.O1CCOCC1>[ClH:19].[ClH:19].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[N:7][CH:8]=1 |f:4.5.6|
|
Name
|
tert-butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=NC1)CCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
WASH
|
Details
|
the residual solid was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.COC=1C=C(C=NC1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.458 mmol | |
AMOUNT: MASS | 103 mg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |